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molecular formula C21H24FNO4 B017188 Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate CAS No. 122549-42-2

Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

Cat. No. B017188
M. Wt: 373.4 g/mol
InChI Key: UWVBURCRJLZZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04950675

Procedure details

A mixture of 300 g dihydropyridine of Step 1 and 2 g freshly sublimed sulfur in 100 ml xylene was heated to 200°-210° C. for 30 minutes. When the development of hydrogen sulfide had subsided, the reaction mixture was cooled to room temperature, and ca. 100 g of Charcoal plus 1000 ml of ethyl acetate was added. This mixture was heated to reflux for 6 hours and then filtered through Celite filter aid. The filtrate was concentrated under vacuum and the residue was chromatographed on silica-gel, eluting with ethyl acetate/hexane to yield 78 g of the Step 2 title product.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[C:9]([C:18]([O:20][CH3:21])=[O:19])=[C:8]([CH:22]([CH3:24])[CH3:23])[NH:7][C:6]=1[CH:25]([CH3:27])[CH3:26])([O:3][CH3:4])=[O:2].[S].S.C>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[C:1]([C:5]1[C:6]([CH:25]([CH3:27])[CH3:26])=[N:7][C:8]([CH:22]([CH3:23])[CH3:24])=[C:9]([C:18]([O:20][CH3:21])=[O:19])[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=1)([O:3][CH3:4])=[O:2] |^3:27|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(=O)(OC)C1=C(NC(=C(C1C1=CC=C(C=C1)F)C(=O)OC)C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 200°-210° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica-gel
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C=1C(=NC(=C(C1C1=CC=C(C=C1)F)C(=O)OC)C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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